6,7-Quinolinedicarboxylic acid
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Overview
Description
Quinoline-6,7-dicarboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-6,7-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of quinoline derivatives. For instance, ozonolysis of quinoline in the presence of mineral acids followed by oxidative work-up with hydrogen peroxide can yield quinoline-6,7-dicarboxylic acid . Another method includes the use of microwave-assisted, solvent-free, multi-component reactions involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods: Industrial production of quinoline-6,7-dicarboxylic acid often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free conditions, and alternative reaction methods such as microwave irradiation and ultrasound-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions: Quinoline-6,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: For example, ozonolysis of quinoline can produce quinoline-6,7-dicarboxylic acid.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the aromatic nature of quinoline.
Common Reagents and Conditions:
Oxidation: Ozone, hydrogen peroxide, and mineral acids are commonly used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various catalysts and solvents can be used depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ozonolysis of quinoline primarily yields quinoline-6,7-dicarboxylic acid .
Scientific Research Applications
Quinoline-6,7-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-6,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Quinoline: The parent compound with a broad range of applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Pyridine-2,3-dicarboxylic acid: Another derivative of quinoline with distinct biological activities.
Uniqueness: Quinoline-6,7-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52287-38-4 |
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Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-6,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-12-9(6)5-8(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
WYTKBUVLWVDGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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